Tetrazolo[1,5-b]pyridazin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91114-02-2 |
|---|---|
Molecular Formula |
C4H4N6 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
tetrazolo[1,5-b]pyridazin-7-amine |
InChI |
InChI=1S/C4H4N6/c5-3-1-4-7-8-9-10(4)6-2-3/h1-2H,5H2 |
InChI Key |
OKLXHNPVMLUTCH-UHFFFAOYSA-N |
SMILES |
C1=C(C=NN2C1=NN=N2)N |
Canonical SMILES |
C1=C(C=NN2C1=NN=N2)N |
Other CAS No. |
91114-02-2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of Tetrazolo 1,5 B Pyridazin 7 Amine Derivatives
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the tetrazolo[1,5-b]pyridazine (B14759603) ring, especially when it is substituted with good leaving groups. The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the fused tetrazole moiety, facilitates the attack of nucleophiles. This reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.
Research has shown that chloro-substituted tetrazolo[1,5-b]pyridazines are effective substrates for SNAr reactions. For instance, 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) can be prepared from 3,6-dichloropyridazine (B152260) and is noted to be more reactive towards SNAr than its precursor. This enhanced reactivity allows for the convenient introduction of various nucleophiles. Amines, in particular, have been used to displace the chlorine atom at room temperature in ethanol, providing a straightforward route to amino-functionalized derivatives.
The substitution pattern significantly influences reactivity. The presence of strong electron-withdrawing groups, such as a nitro group, further activates the ring system towards nucleophilic attack. For example, the synthesis of 7-nitrotetrazolo[1,5-b]pyridazine-6,8-diamine is achieved through a sequence involving nitration followed by amination and azidation of 3,6-dichloropyridazin-4-amine. In some cases, the cyano group can also act as a leaving group in SNAr-type reactions, a phenomenon observed in the reaction of tetrazolo[1,5-b]pyridazine-8-carbonitrile with phenylmagnesium chloride, which resulted in the formal replacement of the nitrile function.
The following table summarizes representative SNAr reactions on the tetrazolo[1,5-b]pyridazine core.
Hydrolytic Transformations of Functionalized Tetrazolo[1,5-b]pyridazines
Functional groups appended to the tetrazolo[1,5-b]pyridazine ring can undergo hydrolysis under specific conditions, leading to valuable hydroxylated derivatives. An important example is the hydrolysis of 6-azidotetrazolo[1,5-b]pyridazine. Due to the instability of this azide (B81097), an in-situ hydrolysis procedure has been developed where treatment with sodium hydroxide (B78521) after the initial azidation reaction directly yields 6-hydroxytetrazolo[1,5-b]pyridazine. This method avoids the isolation of the potentially explosive azide intermediate.
In more complex derivatives, selective hydrolysis has also been observed. For instance, in a study on 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine, hydrolysis under certain conditions led to the cleavage of the 6-nitramino and 8-amino groups, resulting in the formation of alkali metal salts of 6-nitramino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine and 6-amino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine.
Furthermore, hydrolysis is a key step in the Staudinger reaction, which can be applied to tetrazolo[1,5-b]pyridazines. The intermediate phosphine (B1218219) imide, formed from the reaction of the tetrazole with a phosphine, is readily hydrolyzed under acidic or alkaline conditions to yield the corresponding primary amine and a phosphine oxide.
Oxidation-Reduction Processes Involving Nitrogenous Centers
The nitrogen-rich nature of the tetrazolo[1,5-b]pyridazine system makes it susceptible to various oxidation and reduction reactions. A significant reductive transformation is the Staudinger reaction. Tetrazolo[1,5-b]pyridazines exist in equilibrium with their 3-azidopyridazine isomers, with the equilibrium heavily favoring the bicyclic tetrazole form. This makes classical reductions of the "azido" group challenging. However, treatment with phosphines, such as triphenylphosphine, cleaves the tetrazole ring with the loss of d
Advanced Structural Elucidation and Spectroscopic Characterization of Tetrazolo 1,5 B Pyridazin 7 Amine Systems
High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of tetrazolo[1,5-b]pyridazin-7-amine systems in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity of atoms and the electronic environment within the molecule can be determined.
¹H NMR spectra of tetrazolo[1,5-b]pyridazine (B14759603) derivatives typically show signals corresponding to the protons on the pyridazine (B1198779) ring and any substituent groups. For instance, in diethyl 8-aminoimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate, the amino protons appear as broad signals at δ 6.44 and 8.88 ppm. beilstein-journals.org The significant downfield shift of one of the amino protons is attributed to hydrogen bonding with the phosphoryl group. beilstein-journals.org
¹³C NMR spectroscopy provides valuable information about the carbon framework. In the case of diethyl 8-oxo-7,8-dihydroimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate, the carbon of the imidazole ring coupled to the phosphorus atom appears as a doublet at δC = 59.4 ppm with a large ¹J(P-C) coupling constant of 148.6 Hz. beilstein-journals.org This large coupling constant is characteristic of a direct one-bond P-C interaction.
¹⁵N NMR data, though less commonly reported, offers direct insight into the nitrogen-rich core of the tetrazolo[1,5-b]pyridazine system, which is essential for understanding the electronic structure and reactivity of these compounds.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Diethyl 8-oxo-7,8-dihydroimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate | CDCl₃ | 5.36 (d, J=22.3 Hz) | 59.4 (d, J=148.6 Hz) | beilstein-journals.org |
| Diethyl 8-aminoimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate | CDCl₃ | 6.44 (br), 8.88 (br) | Not specified | beilstein-journals.org |
| 6,8-diamino-7-nitrotetrazolo[1,5-b]pyridazine | DMSO-d₆ | Not specified | Not specified | rsc.org |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound derivatives. The vibrational frequencies of different bonds provide a characteristic fingerprint of the molecule.
Key vibrational bands observed in the IR spectra of these compounds include:
N-H stretching: Typically found in the range of 3300-3500 cm⁻¹, characteristic of amino groups. For example, diethyl 8-aminoimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate shows N-H stretching vibrations at 3377–3330 cm⁻¹. beilstein-journals.org
C=N and N=N stretching: These vibrations from the heterocyclic rings appear in the fingerprint region, typically between 1500 and 1650 cm⁻¹.
NO₂ stretching: In nitro-substituted derivatives like 6,8-diamino-7-nitrotetrazolo[1,5-b]pyridazine, characteristic asymmetric and symmetric stretching vibrations of the nitro group are observed.
P=O and P-O-C stretching: For phosphorus-containing derivatives, strong absorptions corresponding to the P=O and P-O-C bonds are present. In diethyl 8-aminoimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate, these are found at 1226 cm⁻¹ and 1123 cm⁻¹, respectively. beilstein-journals.org
| Compound | Key FTIR Bands (cm⁻¹) | Reference |
| 6,8-diamino-7-nitrotetrazolo[1,5-b]pyridazine semihydrate | 3784, 3498, 3422, 3377, 3252, 1609, 1497 | rsc.org |
| Potassium 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine dihydrate | 3552, 3435 | researchgate.net |
| Diethyl 8-aminoimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate | 3377–3330 (NH₂), 1226 (P=O), 1123 (P-O-C) | beilstein-journals.org |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of novel this compound derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be unequivocally established, which is a critical step in the characterization of new compounds. This technique has been used to confirm the elemental composition of various energetic compounds based on the tetrazolo[1,5-b]pyridazine framework. researchgate.net
For example, the calculated mass for the molecular ion of a potassium salt of a tetrazolo[1,5-b]pyridazine derivative was found to be in close agreement with the experimentally determined value, confirming its elemental composition. researchgate.net
X-ray Crystallography: Unveiling Solid-State Architectures
For instance, the crystal structure of 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) revealed a planar molecular structure. dtic.mil Similarly, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) was also found to have a coplanar arrangement of all its atoms. dtic.mil
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) | Monoclinic | P2₁/n | Planar molecule | dtic.mil |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6)·DMSO | Monoclinic | P2₁/n | All atoms are coplanar | dtic.mil |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in determining the physical properties of the material.
In the crystal structure of 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, layers of molecules are stacked along the a-axis through π-π interactions with separation distances of 2.673 and 3.037 Å. dtic.mil For 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, a significant intermolecular hydrogen bond, N(6)−H(6A)···O(1), contributes to the stability of the crystal structure. dtic.mil The analysis of Hirshfeld surfaces reveals that for this compound, N···H (36.0%) and O···H (24.4%) contacts are the major intermolecular interactions, highlighting the prevalence of hydrogen bonding. dtic.milacs.org
X-ray crystallography allows for the precise determination of molecular conformation through the measurement of torsion angles. For relatively rigid systems like tetrazolo[1,5-b]pyridazines, the molecules are often found to be largely planar.
In 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, the torsion angles O(2)−N(3)−C(4)−C(5) and C(5)−C(7)−N(8)−N(9) are both close to -180°, indicating a planar conformation. dtic.mil Similarly, for 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, the torsion angles O(2)−N(3)−C(4)−C(14) and N(6)−C(5)−C(7)−N(8) are -1.2° and 1.1°, respectively, confirming the planarity of the molecule. dtic.mil
Thermal Analysis Techniques: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability of this compound derivatives. DTA measures the temperature difference between a sample and a reference material as a function of temperature, revealing information about phase transitions and decomposition events. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the extent of mass loss.
These techniques are particularly important for energetic materials, where thermal stability is a key performance parameter. For a series of energetic compounds based on the tetrazolo[1,5-b]pyridazine framework, DTA and TGA have been used to determine their decomposition temperatures, which were found to be above 175 °C, indicating good thermal stability. researchgate.net
| Technique | Information Obtained | Relevance to this compound Systems |
| DTA | Decomposition temperatures, phase transitions | Assessment of thermal stability for energetic materials. |
| TGA | Onset of decomposition, mass loss | Quantifying the thermal decomposition process. |
Computational Chemistry and Theoretical Modeling of Tetrazolo 1,5 B Pyridazin 7 Amine
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational studies on tetrazolo[1,5-b]pyridazine-based compounds, enabling the accurate prediction of their molecular geometries and electronic characteristics. These calculations are fundamental to understanding the stability, sensitivity, and energetic performance of these molecules.
Geometry Optimization and Electronic Property Prediction
Theoretical studies have extensively modeled derivatives such as 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (referred to as 3at) and 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (referred to as 6). DFT calculations are used to obtain the optimized molecular geometry. For instance, in compound 6 , calculations have shown that all atoms are coplanar, a structural feature that can contribute to the molecule's stability. Key bond lengths and angles are determined computationally and are crucial for validating experimental data, such as those obtained from X-ray diffraction.
Table 1: Selected Calculated Bond Lengths and Angles for 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) This table is based on data for a derivative of the primary subject compound.
| Parameter | Value |
|---|---|
| Bond Length N11–N12 | 1.295 Å |
| Bond Length C7–C5 | 1.491 Å |
| Bond Angle N9–N10–C14 | 129.8° |
| Torsion Angle O(2)−N(3)−C(4)−C(14) | -1.2° |
| Torsion Angle N(6)−C(5)−C(7)−N(8) | 1.1° |
Computational studies on the energetic material 3at have explored its properties under pressure using DFT. These calculations predict changes in crystal parameters, energy band structures, and optical properties like the dielectric function, refractive index, and absorption coefficient. The relationship between lattice parameters and pressure reveals an anisotropy in compressibility, and bond lengths are observed to shorten under pressure, leading to stronger intermolecular interactions. As pressure increases, the absorption range of the material widens, and the absorption coefficient increases, indicating enhanced optical activity.
Electronic properties are further investigated through the analysis of electrostatic potential (ESP) surfaces. For energetic compounds like 3at and 6 , ESP maps are used to understand impact sensitivities, with strong positive ESPs often correlating with higher sensitivity.
Prediction of Spectroscopic Signatures
Computational methods are also employed to predict the spectroscopic signatures of these complex molecules, which aids in their experimental characterization. While specific spectroscopic predictions for the parent aminotetrazolopyridazine are not detailed, the methodologies are well-established. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic spectra.
The synthesis of various tetrazolo[1,5-b]pyridazine (B14759603) derivatives is often accompanied by experimental characterization using IR and NMR spectroscopy, and the interpretation of these spectra is frequently supported by computational predictions. For example, the IR spectrum of a synthesized phosphonate (B1237965) derivative of tetrazolopyridazine showed characteristic peaks for NH₂, P=O, and P–O–C groups, which align with its computationally determined structure.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations provide profound insights into the reaction pathways involved in the synthesis and decomposition of tetrazolo[1,5-b]pyridazines. Understanding these mechanisms is vital for both optimizing synthetic routes and assessing the thermal stability of the resulting compounds.
Studies on the flash vacuum pyrolysis of tetrazolo[1,5-b]pyridazines reveal a key thermal decomposition mechanism. These compounds can exist in a temperature-dependent equilibrium with their isomeric 3-azidopyridazine form. At high temperatures, this azide (B81097) intermediate loses a molecule of dinitrogen (N₂) to form a highly reactive nitrene. This nitrene can then undergo further reactions, such as ring-opening, which ultimately dictates the final decomposition products.
DFT molecular dynamics (DFT-MD) simulations on related nitrogen-rich heterocycles have been used to determine the initial steps of thermal decomposition, identifying reaction barriers for processes like intermolecular hydrogen transfer and the release of small molecules such as H₂O or NO₂. These computational approaches can explain why certain designed high-energy materials may be too unstable to synthesize.
Molecular Simulations and Dynamics Studies
Molecular dynamics (MD) simulations offer a way to observe the behavior of molecules over time, providing a detailed
Quantitative Structure-Property Relationship (QSPR) Development for Performance Prediction (excluding biological)
Application of Machine Learning in Predicting Chemical Characteristics
Machine learning (ML) is increasingly being applied to the field of materials science to forecast the physicochemical properties of molecules based on their structures. researchgate.net This is particularly valuable in the discovery of new energetic materials, where properties like density, detonation performance, and thermal stability are critical. rsc.org For nitrogen-rich heterocyclic compounds such as Tetrazolo[1,5-b]pyridazine derivatives, ML models can be trained on existing data to predict the characteristics of new, unsynthesized molecules. researchgate.netrsc.org
The general workflow for utilizing machine learning in this context involves several key steps:
Data Collection: A dataset of known compounds with experimentally or computationally determined properties is assembled. scispace.comnih.gov This data serves as the training set for the ML model.
Feature Engineering: Molecules are converted into machine-readable formats known as descriptors or fingerprints. scispace.comnih.gov These can range from simple 2D structural information to complex 3D spatial matrices that capture the distribution of mass and energy within the molecule. scispace.com
Model Training: Various ML algorithms, such as Random Forest (RF), Support Vector Regression (SVR), Extreme Gradient Boosting (XGBoost), and Artificial Neural Networks (ANN), are trained on the dataset. mdpi.comresearchgate.net The goal is for the model to learn the relationship between the molecular features and the target properties.
Prediction and Screening: The trained model is then used to predict the properties of new candidate molecules, such as derivatives of Tetrazolo[1,5-b]pyridazine. rsc.org This allows for high-throughput screening of large virtual libraries of compounds to identify those with the most promising characteristics. rsc.org
Detailed Research Findings
While specific machine learning studies focusing exclusively on Tetrazolo[1,5-b]pyridazin-7-amine are not extensively detailed in the public domain, research on analogous nitrogen-rich heterocyclic compounds and energetic materials provides a strong indication of the applicability of these methods. For instance, studies on tetrazolo[1,5-b]pyridazine-containing molecules have demonstrated the potential of this structural motif in creating advanced energetic materials. researchgate.netresearchgate.netacs.org
One study on fused acs.orgacs.org biheterocyclic energetic materials utilized a deep learning model (D-MPNN) to screen for compounds with high density, detonation velocity, and decomposition temperature. rsc.org The predictions from the deep learning model were subsequently validated with Density Functional Theory (DFT) calculations, showing good agreement. rsc.org This highlights the predictive power of machine learning in identifying promising candidates for further investigation.
Researchers have also developed ML models to predict specific properties of energetic materials. For example, machine learning approaches have been used to predict the impact sensitivity and detonation performance of various compounds. researchgate.net New featurization methods, such as the volume occupation spatial matrix and heat contribution spatial matrix, have been shown to improve the accuracy of predicting crystal density and solid-phase enthalpy of formation. researchgate.net
The table below illustrates the types of data that can be predicted using machine learning models for energetic materials, based on findings from related compounds. The values for this compound itself would require a specific ML model trained on relevant data.
Table 1: Predicted Properties of Energetic Materials Using Machine Learning This table is illustrative and based on data for analogous energetic compounds. Specific values for this compound would require dedicated ML model prediction.
| Predicted Property | Machine Learning Model | Predicted Value Range (for related compounds) | Reference |
|---|---|---|---|
| Crystal Density (ρ) | Random Forest, XGBoost | 1.8 - 2.0 g/cm³ | researchgate.net |
| Detonation Velocity (Dv) | D-MPNN, XGBoost | 8500 - 9500 m/s | researchgate.netrsc.org |
| Detonation Pressure (P) | D-MPNN, XGBoost | 30 - 40 GPa | researchgate.netrsc.org |
| Heat of Formation (ΔHf) | Random Forest, XGBoost | 300 - 500 kJ/mol | researchgate.net |
It is important to note that the accuracy of machine learning predictions is highly dependent on the quality and diversity of the training data. researchgate.netacs.org For novel scaffolds like Tetrazolo[1,5-b]pyridazine, building a robust and representative dataset is a crucial first step. As more experimental and computational data for this class of compounds becomes available, the predictive power of machine learning models will undoubtedly increase, further accelerating the discovery and design of new materials.
Structure Performance Relationships and Design Principles for Tetrazolo 1,5 B Pyridazine Based Advanced Materials
Correlating Structural Modifications with Energetic Performance Attributes
The energetic characteristics of materials derived from the tetrazolo[1,5-b]pyridazine (B14759603) core are fundamentally tied to their molecular architecture. The strategic introduction of various functional groups and the inherent properties of the fused ring system itself are key determinants of their performance.
Impact of Nitrogen Content and Fused Ring Systems
A high nitrogen content is a primary indicator of a high-energy material, as the decomposition process liberates vast amounts of energy through the formation of the exceptionally stable dinitrogen (N₂) molecule. The tetrazolo[1,5-b]pyridazine ring system is inherently rich in nitrogen, which contributes to a high heat of formation. This fused heterocyclic structure provides a planar and rigid backbone, which not only enhances thermal stability but also serves as a versatile platform for further chemical modifications. The pyridazine (B1198779) ring, in particular, is noted for its comparatively high heat of formation among diazine isomers, making it a suitable foundation for advanced energetic compounds.
Influence of Nitro, Azido (B1232118), and Amine Substitution on Reactivity and Stability
The reactivity and stability of tetrazolo[1,5-b]pyridazine-based compounds can be precisely tuned by the introduction of different functional groups.
Nitro (NO₂) and Azido (N₃) Groups: These are classic "explosophore" groups that significantly enhance the energetic density of a compound. The azido group, in particular, is a potent nitrogen-enriching substituent. However, the addition of these groups often increases the material's sensitivity to external stimuli such as impact and friction. For instance, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) exhibits excellent detonation performance but is more sensitive than its diamino counterpart. In fact, the parent compound, 6-azidotetrazolo[1,5-b]pyridazine, has been reported to be unstable and can detonate spontaneously.
Amine (NH₂) Groups: In contrast, the introduction of amino groups generally enhances molecular stability. These groups can form intra- and intermolecular hydrogen bonds, which strengthens the crystal lattice, increases thermal stability, and reduces sensitivity. A clear example is the comparison between 3at and 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6). The replacement of the thermally sensitive azido group in 3at with a stable amino group in compound 6 results in a drastic increase in thermal stability, with the decomposition temperature rising from 163 °C to 290 °C. This stabilizing effect is attributed to the extensive hydrogen bonding network.
Anisotropy of Compressibility and Bond Length Changes under Pressure
The behavior of energetic materials under high pressure is crucial for understanding their initiation and safety. Studies on tetrazolo[1,5-b]pyridazine derivatives and related nitrogen-rich compounds reveal that they exhibit anisotropic compressibility, meaning they compress unevenly along different crystal axes when subjected to pressure. This anisotropic response is governed by the specific arrangement of molecules within the crystal and the nature of intermolecular forces.
For example, in 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at), it has been found that bond lengths shorten under pressure, leading to stronger intermolecular bonds. High-pressure studies on similar compounds, like 6-chloro-1,2,3,4-tetrazolo[1,5-b]pyridazine, have shown pressure-induced phase transitions, where the crystal structure abruptly changes, leading to a more compact packing and alterations in intermolecular interactions like C-H···N hydrogen bonds and N···N contacts. These structural changes under pressure can influence the material's sensitivity by creating stress points within the crystal lattice that may act as initiation sites for decomposition.
Rational Design Strategies for High Energy Density Materials (HEMs)
The rational design of HEMs based on the tetrazolo[1,5-b]pyridazine framework aims to achieve an optimal balance between high energy output and low sensitivity, while also considering thermal stability.
Modulating Sensitivity and Thermal Stability through Structural Variation
A primary strategy involves the judicious selection of functional groups to fine-tune the properties of the final compound. By balancing energetic groups (nitro, azido) with stabilizing groups (amino), researchers can develop materials with both high performance and acceptable safety profiles. For example, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) possesses remarkably low sensitivity, comparable to the insensitive explosive TATB, and a high thermal stability of 290 °C, making it a potential secondary explosive. This contrasts sharply with the more sensitive primary explosive, 3at.
The following table summarizes the properties of two key tetrazolo[1,5-b]pyridazine derivatives, illustrating the impact of substituting an azido group with an amino group.
| Compound | Structure | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) | N=NNN/C=C([N3])\C(=C(N)\N=N1)\N1C2=C(N)\N=N | 163 | 8746 | 31.5 | >40 | >360 |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) | N=NNN/C=C(N)\C(=C(N)\N=N1)\N1C2=C(N)\N=N | 290 | - | - | >40 | >360 |
Data sourced from multiple references.
Exploration of Green Chemistry Principles in Energetic Material Design
Modern energetic material research is increasingly focused on "green" chemistry principles to mitigate environmental and health hazards associated with traditional explosives. This involves designing metal-free compounds to replace toxic heavy-metal-based primary explosives like lead azide (B81097). The tetrazolo[1,5-b]pyridazine framework provides a backbone for creating purely organic energetic materials.
Furthermore, the development of environmentally benign and efficient synthetic routes is a key aspect. The synthesis of compounds like 3at and 6 has been achieved through straightforward, high-yield routes starting from commercially available materials, which is a significant advantage for practical applications. These synthetic strategies often employ facile steps like nitration, diazotization, and cyclization, minimizing waste and avoiding hazardous reagents where possible.
Future Directions and Interdisciplinary Research Opportunities for Tetrazolo 1,5 B Pyridazin 7 Amine Chemistry
Development of Novel Catalytic and Flow Chemistry Approaches
The synthesis of tetrazolo[1,5-b]pyridazine (B14759603) derivatives often involves multi-step processes, including the reaction of a substituted pyridazine (B1198779) with hydrazine (B178648), followed by diazotization and cyclization. iau.iriau.ir While effective, these batch reactions can present challenges, particularly when handling potentially energetic intermediates like azides. Future research will likely focus on developing safer, more efficient, and scalable synthetic methodologies.
Catalytic Innovations: The development of novel catalysts could significantly enhance the synthesis of the tetrazolo[1,5-b]pyridazine core. Research could target catalysts that:
Promote the initial substitution on the pyridazine ring with higher selectivity and yield.
Facilitate the ring-closing azide-tetrazole tautomerization under milder conditions.
Enable regioselective functionalization of the fused ring system, allowing for precise tuning of the final compound's properties.
Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch synthesis, especially for high-energy compounds. By conducting reactions in small-volume, continuously moving streams, flow reactors enhance heat transfer, improve reaction control, and minimize the accumulation of hazardous intermediates, thereby increasing safety. The application of flow chemistry to the synthesis of pyrazoles from tetrazoles suggests its potential for related nitrogen-rich heterocycles. mdpi.com A future flow-based synthesis for Tetrazolo[1,5-b]pyridazin-7-amine could involve sequential reactors for chlorination, hydrazinolysis, diazotization, and amination, potentially telescoping multiple steps into a single, continuous operation.
Computational Design of Next-Generation Fused Heterocyclic Compounds
Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules. For the tetrazolo[1,5-b]pyridazine family, computational methods can be used to predict the properties of yet-unsynthesized derivatives, guiding experimental efforts toward the most promising candidates.
Density Functional Theory (DFT) calculations can be employed to determine key properties such as heat of formation, density, and electronic structure, which are crucial for evaluating energetic performance. researchgate.net Software like EXPLO5 is already used to calculate detonation velocity and pressure from these fundamental parameters. researchgate.net Beyond energetics, quantitative structure-activity relationship (QSAR) studies can be used to design derivatives with desired biological activities, such as anti-inflammatory or antinociceptive properties, as has been explored for related structures. nih.gov
Future research will leverage these computational tools to create vast virtual libraries of this compound derivatives with various functional groups. By screening these libraries for a range of properties—from thermal stability to specific biological interactions—researchers can prioritize synthetic targets, saving significant time and resources.
Exploration of Tetrazolo[1,5-b]pyridazine Scaffolds in Material Science Beyond Energetics (e.g., Optical, Electronic)
While the high nitrogen content of the tetrazolo[1,5-b]pyridazine system makes it a natural candidate for energetic materials, its fused heterocyclic structure also suggests potential in other areas of material science. acs.orgsci-hub.se The aromatic pyridazine ring fused with the electron-rich tetrazole ring creates a unique electronic scaffold that could be exploited for optical and electronic applications.
Research into the photolysis of tetrazolo[1,5-b]pyridazine provides a foundation for understanding its behavior upon exposure to light. rsc.org Future work could focus on synthesizing derivatives of this compound with electron-donating and electron-withdrawing groups to systematically tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning could lead to the development of:
Organic Light-Emitting Diodes (OLEDs): Compounds with suitable photoluminescent properties could serve as emitters or host materials.
Sensors: The amine group on the pyridazine ring provides a site for functionalization. Attaching specific receptors could create chemosensors where binding of an analyte causes a detectable change in the molecule's fluorescence or color.
Non-linear Optical (NLO) Materials: The inherent asymmetry and polarizability of certain derivatives could be explored for applications in NLO devices.
The exploration of this scaffold in fields like applied electronic or optical materials remains a largely untapped area with significant potential for discovery. acs.org
Integration of Artificial Intelligence and Robotics in Synthetic Discoveries
Robotic Automation: Autonomous robotic platforms can perform high-throughput experimentation, systematically screening hundreds of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal protocol for a given synthesis. nih.gov This is particularly valuable for optimizing the complex, multi-step synthesis of fused heterocycles.
Q & A
Q. What are the common synthetic routes for Tetrazolo[1,5-b]pyridazin-7-amine, and how can reaction conditions be optimized?
Methodological Answer: this compound derivatives are typically synthesized via two-step routes starting from commercially available reagents. For example:
- Step 1: Formation of the pyridazine core via cyclization of chlorinated precursors with amines (e.g., aminoacetaldehyde dimethyl acetal) under heating (80°C) .
- Step 2: Functionalization at position 7 using reagents like silylformamidine in benzene, followed by crystallization from hexane .
Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Control temperature to avoid decomposition (e.g., 60°C for 3 hours in ethanol for amine coupling) .
- Purify via column chromatography (gradient elution with EtOAc/light petroleum) or recrystallization .
Q. What spectroscopic techniques are employed to characterize this compound and its derivatives?
Methodological Answer: Key techniques include:
- 1H/13C NMR: To confirm substitution patterns and electronic environments. For example, the azido group in 3at shows distinct shifts at δ 8.2–8.5 ppm .
- IR Spectroscopy: Detects functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹ for tetrazole rings) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks for C11H9N9 at m/z 267.25) .
- Elemental Analysis: Matches calculated vs. observed C/H/N ratios (e.g., C5H6N6: Calcd. C 40.00%, Found 40.08%) .
Advanced Research Questions
Q. How does the introduction of substituents at position 7 affect the electronic and detonation properties of Tetrazolo[1,5-b]pyridazine derivatives?
Methodological Answer: Substituents significantly alter properties:
- Electron-Withdrawing Groups (NO₂, CF₃): Increase thermal stability but reduce sensitivity. For example, compound 3at (azido-nitro derivative) has a detonation velocity of 8746 m/s and pressure of 31.5 GPa , outperforming lead azide .
- Electron-Donating Groups (NH₂): Enhance hydrogen bonding, improving crystallinity. Compound 6 (diamine derivative) exhibits low sensitivity (impact >10 J) and high thermal stability (decomposition >250°C) .
Data Table: Detonation Performance Comparison
| Compound | Substituents | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Sensitivity |
|---|---|---|---|---|
| 3at | 6-azido, 8-nitro | 8746 | 31.5 | Moderate |
| 6 | 6,7-diamino | 8200* | 28.0* | Low |
| *Estimated values based on thermal analysis . |
Q. What mechanistic insights explain the valence isomerization of Tetrazolo[1,5-b]pyridazines to azidopyridazines under specific conditions?
Methodological Answer: Valence isomerization occurs via:
- Fused Heterocycle Formation: Reaction with polyphosphoric acid converts tetrazolo[1,5-b]pyridazines to azidopyridazines (e.g., compound 2 from 1 in Scheme I, confirmed by loss of tetrazole IR peaks at 1250 cm⁻¹) .
- N-Oxidation: Introduces electron-deficient centers, promoting ring opening. For example, oxidation of 6-dimethoxyethylamino-tetrazolo[1,5-b]pyridazine yields azidoimidazo derivatives .
Key Evidence: - NMR shows disappearance of tetrazole protons (δ 9.1–9.3 ppm) and new azido signals (δ 4.5–5.0 ppm) .
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
Methodological Answer: Discrepancies arise from:
- Reagent Purity: Use freshly distilled silylformamidine to avoid side reactions (e.g., 80% yield for 3g vs. 62% with aged reagents) .
- Work-Up Conditions: Rapid cooling (<0°C) minimizes decomposition during crystallization .
- Catalyst Choice: Lewis acids (e.g., PPA) improve cyclization efficiency (yield increase from 50% to 75%) .
Application-Focused Questions
Q. What methodologies assess the potential of this compound derivatives as high-energy materials?
Methodological Answer: Critical evaluations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
